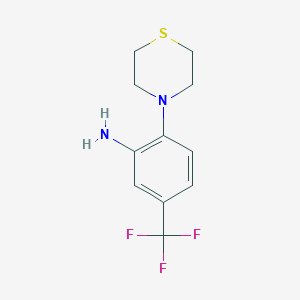

2-(Thiomorpholin-4-yl)-5-(trifluoromethyl)aniline

描述

属性

分子式 |

C11H13F3N2S |

|---|---|

分子量 |

262.30 g/mol |

IUPAC 名称 |

2-thiomorpholin-4-yl-5-(trifluoromethyl)aniline |

InChI |

InChI=1S/C11H13F3N2S/c12-11(13,14)8-1-2-10(9(15)7-8)16-3-5-17-6-4-16/h1-2,7H,3-6,15H2 |

InChI 键 |

KSHUBJXDLKBQRU-UHFFFAOYSA-N |

规范 SMILES |

C1CSCCN1C2=C(C=C(C=C2)C(F)(F)F)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiomorpholin-4-yl)-5-(trifluoromethyl)aniline typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

化学反应分析

Types of Reactions

2-(Thiomorpholin-4-yl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

2-(Thiomorpholin-4-yl)-5-(trifluoromethyl)aniline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific diseases.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 2-(Thiomorpholin-4-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substitutions

(a) 2-(Piperidin-4-yl)-5-(trifluoromethyl)aniline

- Structure : Replaces thiomorpholine with a piperidine ring (saturated six-membered nitrogen heterocycle).

- Key Differences :

- Electronic Effects : Piperidine lacks sulfur, reducing polarizability compared to thiomorpholine.

- Molecular Weight : 244.26 g/mol (vs. ~260–270 g/mol for thiomorpholine analog, estimated based on sulfur’s atomic mass).

- Synthesis : Prepared via palladium-catalyzed coupling or reductive amination .

- Applications : Used in kinase inhibitor development due to improved solubility from the amine group .

(b) 2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline

- Structure: Contains an ethoxyphenoxy group instead of thiomorpholine.

- Key Differences: Polarity: The ethoxyphenoxy group increases hydrophobicity compared to thiomorpholine. Molecular Weight: 297.28 g/mol. Reactivity: The ether linkage is less reactive than the thioether in nucleophilic substitutions .

Analogues with Halogen and Trifluoromethyl Substitutions

(a) 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

- Structure : Bromine and fluorine substituents at the 4- and 2-positions, respectively.

- Key Differences :

(b) 2-Fluoro-5-(trifluoromethyl)aniline

Analogues with Pyrimidine/Pyridine Linkages

(a) 5-(2-Amino-5-(trifluoromethyl)phenyl)pyrazine-2-carbonitrile

- Structure : Pyrazine-carbonitrile group replaces thiomorpholine.

- Key Differences :

(b) 2-Iodo-5-(trifluoromethyl)aniline

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LCMS m/z [M+H]+ | Key Applications |

|---|---|---|---|---|---|

| 2-(Thiomorpholin-4-yl)-5-(trifluoromethyl)aniline | C₁₁H₁₃F₃N₂S | ~262.3 (estimated) | Thiomorpholine, -CF₃ | N/A | Pharmaceutical intermediates |

| 2-(Piperidin-4-yl)-5-(trifluoromethyl)aniline | C₁₂H₁₅F₃N₂ | 244.26 | Piperidine, -CF₃ | N/A | Kinase inhibitors |

| 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline | C₇H₄BrF₄N | 258.01 | Br, F, -CF₃ | N/A | Antiviral agents |

| 5-(2-Amino-5-(trifluoromethyl)phenyl)pyrazine-2-carbonitrile | C₁₁H₆F₃N₅ | 265.19 | Pyrazine-carbonitrile, -CF₃ | 279 | Enzyme inhibitors |

Key Research Findings

- Synthetic Advantages : Thiomorpholine derivatives exhibit higher nucleophilic aromatic substitution reactivity compared to morpholine analogs due to sulfur’s electron-donating effect .

- Biological Relevance : The -CF₃ group enhances metabolic stability and membrane permeability, making it a preferred substituent in CNS-targeting drugs .

- Challenges : Thiomorpholine-containing compounds may require specialized purification (e.g., silica gel chromatography) due to sulfur’s propensity for oxidation .

生物活性

2-(Thiomorpholin-4-yl)-5-(trifluoromethyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiomorpholine ring and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of this compound can inhibit various cancer cell lines, including those resistant to conventional therapies. The mechanism involves the inhibition of critical kinases involved in cell proliferation and survival pathways.

The primary mechanism of action appears to involve the inhibition of protein kinases, which play vital roles in signaling pathways related to cancer progression. Specifically, compounds with similar structures have been shown to target cyclin-dependent kinases (CDKs), leading to reduced cell cycle progression and increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Key Findings:

- The substitution pattern on the aniline moiety significantly influences biological activity.

- Compounds with bulky substituents at specific positions demonstrated enhanced potency against cancer cell lines .

Table 1: SAR of Related Compounds

| Compound | Substituent | IC50 (µM) | Target |

|---|---|---|---|

| Compound A | Methyl | 10 | CDK2 |

| Compound B | Ethyl | 5 | CDK9 |

| Compound C | Trifluoromethyl | 3 | CDK4 |

Case Studies

- Inhibition of CDK9 : A derivative of this compound was evaluated for its ability to inhibit CDK9, showing an IC50 value in the nanomolar range. This indicates a strong potential for targeting transcriptional regulation in cancer cells .

- Apoptosis Induction : Flow cytometry assays revealed that treatment with this compound led to significant apoptosis in MCF-7 breast cancer cells, suggesting its role as a pro-apoptotic agent.

- Resistance Mechanisms : Further studies highlighted that compounds derived from this compound could overcome resistance mechanisms commonly seen in cancer therapy, making them promising candidates for further development .

常见问题

Q. How are conflicting chromatographic retention times or mass spectra interpreted for structural confirmation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。